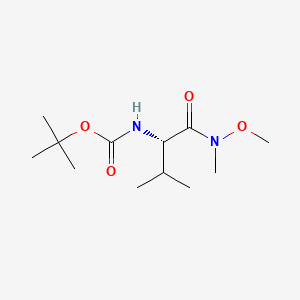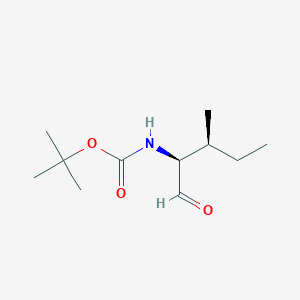
4-Iodo-1-isopropoxy-2-methylbenzene
Vue d'ensemble
Description
“4-Iodo-1-isopropoxy-2-methylbenzene” is a chemical compound with diverse applications in scientific research. It has a molecular formula of C10H13IO and a molecular weight of 276.11 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .Molecular Structure Analysis
The molecular structure of “this compound” consists of an iodine atom (I) attached to a benzene ring, which also has an isopropoxy group and a methyl group attached to it .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 282.5±20.0 °C and a predicted density of 1.491±0.06 g/cm3 at 20 °C and 760 Torr .Applications De Recherche Scientifique
Synthesis and Application in Material Science
Complex organic molecules like 4-Iodo-1-isopropoxy-2-methylbenzene can be synthesized for various applications, including pharmaceuticals, agrochemicals, and materials science. These compounds often serve as intermediates in the synthesis of more complex molecules. For instance, halogenated compounds are crucial for cross-coupling reactions, a popular method in organic synthesis used to form carbon-carbon bonds, leading to a wide range of applications in developing new materials, drugs, and dyes.
Degradation and Environmental Impact
The degradation of complex organic compounds, especially in environmental contexts, is an area of significant research interest. Studies on the degradation of various organic pollutants, such as acetaminophen and its by-products in water, show the importance of understanding how these compounds break down in the environment. Advanced oxidation processes (AOPs) have been studied extensively for their ability to treat contaminated water by breaking down recalcitrant compounds, potentially applicable to similar complex organic molecules (Qutob et al., 2022).
Adsorption and Removal Techniques
The study and development of adsorbents for removing pollutants from water and air highlight the importance of materials science in addressing environmental contaminants. Various materials, including activated carbon, synthetic resins, and low-cost natural adsorbents, have been explored for their efficiency in adsorbing organic pollutants. These studies provide insights into the removal of phenols and their derivatives, showcasing the potential for applying similar principles to other complex organic molecules for environmental remediation (Lin & Juang, 2009).
Propriétés
IUPAC Name |
4-iodo-2-methyl-1-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQBKNMRXTZRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901269474 | |
| Record name | 4-Iodo-2-methyl-1-(1-methylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877603-52-6 | |
| Record name | 4-Iodo-2-methyl-1-(1-methylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877603-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-2-methyl-1-(1-methylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B3162305.png)





![7-Chloro-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic acid](/img/structure/B3162357.png)


